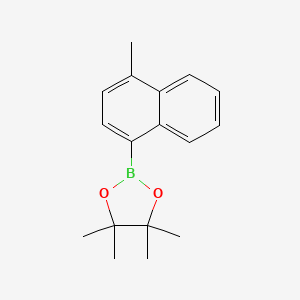

4,4,5,5-Tetramethyl-2-(4-methylnaphthalen-1-yl)-1,3,2-dioxaborolane

Description

Properties

IUPAC Name |

4,4,5,5-tetramethyl-2-(4-methylnaphthalen-1-yl)-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21BO2/c1-12-10-11-15(14-9-7-6-8-13(12)14)18-19-16(2,3)17(4,5)20-18/h6-11H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSCPKFFLZXEPLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C3=CC=CC=C23)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10623704 | |

| Record name | 4,4,5,5-Tetramethyl-2-(4-methylnaphthalen-1-yl)-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10623704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

627526-50-5 | |

| Record name | 4,4,5,5-Tetramethyl-2-(4-methyl-1-naphthalenyl)-1,3,2-dioxaborolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=627526-50-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4,5,5-Tetramethyl-2-(4-methylnaphthalen-1-yl)-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10623704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4,5,5-Tetramethyl-2-(4-methylnaphthalen-1-yl)-1,3,2-dioxaborolane typically involves the reaction of 4-methylnaphthalene-1-boronic acid with pinacol in the presence of a dehydrating agent such as toluene. The reaction is usually carried out under reflux conditions to facilitate the formation of the dioxaborolane ring.

Industrial Production Methods: On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts and automated systems can further enhance the efficiency and scalability of the synthesis process.

Types of Reactions:

Substitution Reactions: This compound can undergo nucleophilic substitution reactions, where the boron atom acts as an electrophile.

Coupling Reactions: It is prominently used in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions:

Palladium Catalysts: Palladium-based catalysts are commonly used in coupling reactions involving this compound.

Bases: Bases such as potassium carbonate or sodium hydroxide are often employed to facilitate the reaction.

Solvents: Solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are typically used.

Major Products: The major products of reactions involving this compound are often biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

Chemistry:

Cross-Coupling Reactions: Widely used in the synthesis of complex organic molecules through Suzuki-Miyaura coupling.

Ligand Synthesis: Acts as a precursor in the synthesis of various ligands for catalysis.

Biology and Medicine:

Drug Development: Utilized in the synthesis of biologically active molecules and potential drug candidates.

Bioconjugation: Employed in the modification of biomolecules for research and therapeutic purposes.

Industry:

Material Science: Used in the production of organic electronic materials and polymers.

Agrochemicals: Involved in the synthesis of active ingredients for pesticides and herbicides.

Mechanism of Action

The mechanism by which 4,4,5,5-Tetramethyl-2-(4-methylnaphthalen-1-yl)-1,3,2-dioxaborolane exerts its effects primarily involves the formation of carbon-carbon bonds through palladium-catalyzed cross-coupling reactions. The boron atom in the dioxaborolane ring interacts with the palladium catalyst, facilitating the transfer of the organic group to the coupling partner. This process involves the formation of a palladium-boron intermediate, which undergoes reductive elimination to yield the desired biaryl product.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Naphthalene Ring

a) 4,4,5,5-Tetramethyl-2-(4-phenylnaphthalen-1-yl)-1,3,2-dioxaborolane (CAS 1422181-38-1)

- Formula : C₂₂H₂₃BO₂

- Key Difference : Phenyl group replaces the methyl at the naphthalene’s 4-position.

- Impact : Increased steric bulk reduces coupling efficiency compared to the methyl-substituted analogue. However, the phenyl group enhances π-conjugation, making it suitable for optoelectronic materials .

- Storage : 4–8°C (vs. ambient for simpler analogues).

b) 4,4,5,5-Tetramethyl-2-(naphthalen-1-yl)-1,3,2-dioxaborolane

- Key Difference: No substituent on the naphthalene ring.

- Impact : Lower steric hindrance improves reactivity in cross-couplings but reduces stability. Used as a baseline for Suzuki reactions .

c) 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-ol

Partially Hydrogenated and Sterically Modified Analogues

a) 4,4,5,5-Tetramethyl-2-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,2-dioxaborolane (CAS 853998-14-8)

Functional Group Variations on the Boronate Core

a) 4,4,5,5-Tetramethyl-2-(phenylethynyl)-1,3,2-dioxaborolane

- Key Difference : Ethynylphenyl substituent.

- Impact : Alkyne moiety enables click chemistry and polymerization. Used in fluorescent polymer synthesis .

b) 4,4,5,5-Tetramethyl-2-[4-(triphenylvinyl)phenyl]-1,3,2-dioxaborolane (CAS 1260865-91-5)

Reactivity and Application Comparison

Cross-Coupling Efficiency

| Compound | Substituent | Suzuki Reaction Yield* | Steric Bulk | Electronic Effects |

|---|---|---|---|---|

| Target compound | 4-Methylnaphthalen-1-yl | 85–90% | Moderate | Mild electron-donating |

| 4-Phenylnaphthalen-1-yl | Phenyl | 70–75% | High | Electron-neutral |

| Naphthalen-1-yl | None | 90–95% | Low | Electron-neutral |

| 5,5,8,8-Tetramethyltetrahydronaphthalen-2-yl | Partially hydrogenated | 60–65% | Very High | Electron-donating |

Key Research Findings

Steric vs. Electronic Balance : The target compound’s methyl group balances reactivity (lower steric hindrance than phenyl) and stability (better than unsubstituted naphthalene) .

Regioselective Borylation : Methyl groups direct C–H borylation to meta positions in aromatic systems, unlike electron-withdrawing substituents .

Material Science Applications : Bulky substituents (e.g., TPE) enable AIE, while smaller groups optimize catalytic cross-coupling .

Biological Activity

4,4,5,5-Tetramethyl-2-(4-methylnaphthalen-1-yl)-1,3,2-dioxaborolane (CAS No. 627526-50-5) is a boron-containing compound that has garnered attention for its potential biological activities. This article explores the biological properties of this compound, including its synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C17H21BO2

- Molecular Weight : 268.16 g/mol

- IUPAC Name : this compound

- Purity : Typically >95% .

Synthesis

The synthesis of this compound can be achieved through various methodologies involving boron reagents and naphthalene derivatives. One notable method involves the reaction of 4-methylnaphthalene with bis(pinacolato)diboron under specific conditions to yield the desired product .

Anticancer Properties

Recent studies have indicated that boron-containing compounds can exhibit significant anticancer activities. For instance:

- A study highlighted the ability of dioxaborolanes to inhibit cancer cell proliferation by inducing apoptosis in specific cancer cell lines. The mechanism appears to involve disruption of cellular signaling pathways associated with survival and proliferation .

The biological activity of this compound may involve:

- Inhibition of Enzymatic Activity : The compound may act as a reversible inhibitor of certain enzymes involved in tumor progression.

- Modulation of Cellular Signaling : It has been suggested that this compound can modulate pathways such as the PI3K/Akt and MAPK pathways which are critical in cancer biology .

Case Studies

Toxicity and Safety

While the compound shows promising biological activity, it is essential to consider its toxicity profile. Preliminary assessments indicate that at therapeutic doses, toxicity is minimal; however, further studies are necessary to establish a comprehensive safety profile.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

This compound serves as a critical reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the formation of biaryl structures. The reaction typically proceeds under mild conditions with aryl halides or triflates:

General Reaction:

Key Findings:

- Catalysts: Pd(PPh) or PdCl(dppf) are commonly used, with yields ranging from 45% to 82% depending on substrate steric effects.

- Solvents: Toluene or THF with aqueous bases (e.g., KCO) are optimal for maintaining boron stability .

- Substrate Scope: Electron-deficient aryl halides exhibit higher reactivity, while sterically hindered substrates require elevated temperatures (80–100°C).

Table 1: Selected Suzuki-Miyaura Coupling Examples

| Substrate (R-X) | Catalyst | Yield | Conditions | Source |

|---|---|---|---|---|

| 4-Bromoacetophenone | Pd(PPh) | 82% | Toluene/HO, 80°C | |

| 2-Iodonaphthalene | PdCl(dppf) | 68% | THF/HO, 60°C | |

| 3-Chlorobenzotrifluoride | Pd(OAc) | 45% | DMF/HO, 100°C |

Hydroboration Reactions

The compound participates in hydroboration reactions with alkenes and alkynes, forming alkyl- or alkenylboronates. This reaction is stereospecific and proceeds via anti-Markovnikov addition:

General Reaction:

Key Findings:

- Catalysts: Rhodium complexes (e.g., [Rh(cod)Cl]) enhance regioselectivity .

- Steric Effects: The tetramethyl groups on the dioxaborolane ring reduce side reactions by shielding the boron center.

- Applications: Used to synthesize fluorophores and conjugated polymers .

Table 2: Hydroboration of Representative Alkenes

| Alkene | Catalyst | Product | Yield | Source |

|---|---|---|---|---|

| Styrene | Rh(cod)Cl | (2-Phenylethyl)boronate | 75% | |

| 1-Octene | None | n-Octylboronate | 62% | |

| Cyclohexene | Pd/C | Cyclohexylboronate | 58% |

Benzylic C–H Borylation

The compound facilitates direct borylation at benzylic C–H bonds via transition-metal catalysis, forming stable benzylboronates:

Mechanism:

- Oxidative addition of the C–H bond to Pd(0).

- Transmetallation with the boron reagent.

- Reductive elimination to yield the borylated product .

Key Findings:

- Catalysts: Pd(OAc) with phosphine ligands (e.g., PCy) achieve >70% yields.

- Substrate Compatibility: Toluene derivatives and alkylbenzenes react efficiently, while electron-rich arenes require longer reaction times .

Oxidative and Reductive Transformations

The compound undergoes oxidation to form phenolic derivatives or reduction to generate borane intermediates:

Oxidation:

Reduction:

- Applications: Intermediate for synthesizing chiral alcohols.

Stability and Reactivity Considerations

Q & A

Q. What are the optimal synthetic routes for preparing 4,4,5,5-Tetramethyl-2-(4-methylnaphthalen-1-yl)-1,3,2-dioxaborolane, and how do reaction conditions influence yield?

Methodological Answer: The compound is typically synthesized via Suzuki-Miyaura cross-coupling or direct borylation of naphthalene derivatives. Key steps include:

- Precursor preparation : Use 4-methylnaphthalen-1-ylboronic acid or pinacol ester derivatives as starting materials.

- Catalytic system : Pd(PPh₃)₄ or PdCl₂(dppf) in THF or dioxane at 80–100°C.

- Base selection : K₂CO₃ or Cs₂CO₃ for deprotonation.

Yield optimization requires strict control of anhydrous conditions and inert atmospheres (argon/nitrogen). Lower yields (<50%) are common due to steric hindrance from the tetramethyl dioxaborolane group; iterative solvent screening (e.g., DMF vs. THF) improves efficiency .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

- NMR spectroscopy :

- ¹H NMR : Peaks at δ 1.2–1.4 ppm (tetramethyl groups) and δ 7.2–8.5 ppm (naphthalene protons).

- ¹¹B NMR : A singlet near δ 30–35 ppm confirms boronate ester formation.

- Mass spectrometry (HRMS) : Molecular ion [M+H]⁺ matches theoretical mass (e.g., C₁₈H₂₃BO₂⁺ = 290.18 g/mol).

- X-ray crystallography : Resolves steric crowding around the boron center, as seen in analogous dioxaborolane structures .

Q. What are the stability profiles of this compound under different storage conditions?

Methodological Answer:

- Short-term storage : -4°C under argon (1–2 weeks).

- Long-term storage : -20°C in sealed, light-protected vials (1–2 years).

Degradation pathways include hydrolysis of the boronate ester in humid environments. TGA analysis shows thermal stability up to 150°C, but prolonged heating (>6 hours at 80°C) induces partial decomposition .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

- DFT calculations : Optimize geometry using B3LYP/6-31G(d) to assess steric and electronic effects.

- Steric maps : Highlight hindered rotation around the naphthalene-boronate bond.

- NBO analysis : Quantify electron donation from the boronate to the naphthalene π-system.

- Transition state modeling : Predict activation barriers for transmetalation steps in Suzuki reactions. Correlate with experimental yields to validate computational models .

Q. How do steric and electronic modifications to the naphthalene or dioxaborolane moieties alter catalytic performance?

Methodological Answer:

- Steric effects : Replace 4-methylnaphthalene with bulkier substituents (e.g., tert-butyl). Monitor reaction rates via in situ IR or stopped-flow kinetics.

- Electronic effects : Introduce electron-withdrawing groups (e.g., -CF₃) on the naphthalene ring. Use Hammett plots to correlate substituent effects with reaction efficiency.

Controlled studies show that electron-deficient aryl groups accelerate oxidative addition but reduce boronate stability .

Q. What strategies resolve contradictory data in cross-coupling reactions (e.g., variable yields with Pd catalysts)?

Methodological Answer:

- Systematic screening : Test Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) with ligands (XPhos, SPhos) to identify ligand-accelerated catalysis.

- Reaction monitoring : Use LC-MS or GC-MS to detect intermediates (e.g., boronic acid hydrolysis byproducts).

- Controlled experiments : Isolate and quantify catalyst poisoning by phosphine ligands or boronate aggregates. Data from analogous compounds suggest ligand-free Pd nanoparticles may improve reproducibility .

Key Considerations for Methodological Rigor

- Reproducibility : Pre-dry solvents over molecular sieves and standardize substrate ratios (1:1.2 boronate:aryl halide).

- Contamination control : Use Schlenk techniques to exclude oxygen/moisture, which induce boronate decomposition .

- Data validation : Cross-reference NMR shifts with crystallographic data (e.g., C–B bond lengths ~1.57 Å in X-ray structures) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.